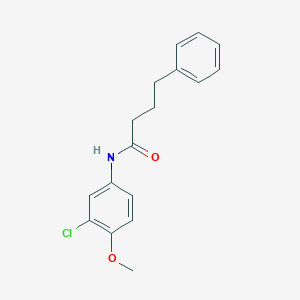![molecular formula C21H24Cl2N2O3 B297538 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide](/img/structure/B297538.png)
2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide, also known as DCPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide is not fully understood. However, it has been suggested that it exerts its effects by modulating the activity of ion channels, particularly the TRPC3 channel. 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide has been shown to activate TRPC3 channels, leading to an increase in intracellular calcium levels and subsequent downstream signaling events.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the production of pro-inflammatory cytokines. Additionally, 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide has been found to modulate synaptic plasticity and improve learning and memory in animal models.
Advantages and Limitations for Lab Experiments
2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, it has been extensively studied, and its effects have been well-characterized. However, 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its effects on ion channels can be complex, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide. One area of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease. 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide has been found to improve learning and memory in animal models, and further research could explore its potential as a treatment for cognitive impairment. Additionally, 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide's effects on ion channels could be further investigated to better understand its mechanism of action and potential therapeutic applications. Finally, the development of more water-soluble forms of 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide could improve its efficacy and ease of use in vivo.
Synthesis Methods
2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide can be synthesized through a multistep process involving the reaction of 2,4-dichlorophenol with pentyloxybenzaldehyde, followed by the reaction of the resulting product with propanohydrazide. The final product is obtained through purification and recrystallization.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting angiogenesis in cancer cells. Additionally, 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C21H24Cl2N2O3 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(2-pentoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C21H24Cl2N2O3/c1-3-4-7-12-27-19-9-6-5-8-16(19)14-24-25-21(26)15(2)28-20-11-10-17(22)13-18(20)23/h5-6,8-11,13-15H,3-4,7,12H2,1-2H3,(H,25,26)/b24-14+ |
InChI Key |
LKZUHSQGCGITLW-ZVHZXABRSA-N |
Isomeric SMILES |
CCCCCOC1=CC=CC=C1/C=N/NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES |
CCCCCOC1=CC=CC=C1C=NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C=NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)
![5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)

![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)

![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297468.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![6-acetyl-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B297471.png)
![3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether](/img/structure/B297475.png)
![7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297478.png)